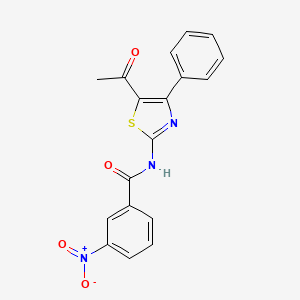

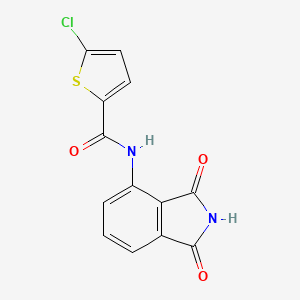

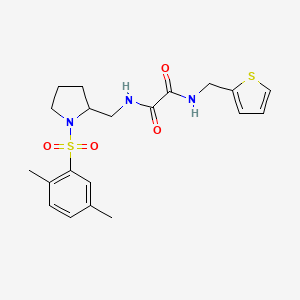

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and environmental science. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are being studied extensively.

Applications De Recherche Scientifique

Anticonvulsant Properties

Studies have highlighted the anticonvulsive activity of derivatives of 1,3,4-thiadiazole, indicating that such compounds, including those similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide, could be promising in the development of new anticonvulsant drugs. One particular substance, synthesized by NUPh scientists, showed high anticonvulsive activity in a pentylentetrazole model of seizure, comparable to the classic drug Depakin. This research underscores the potential for derivatives of 1,3,4-thiadiazole in anticonvulsant therapy (Sych et al., 2018).

Anti-infectious Agents

Thiazolides, a novel class of anti-infectious agents effective against a range of pathogens, including intestinal protozoan parasites, bacteria, and viruses, are closely related to the queried compound's chemical family. The parent compound nitazoxanide and derivatives like the bromo-thiazolide RM4819 have been shown to induce cell death in colon carcinoma cell lines, suggesting a dual role in antimicrobial activity and potential cancer therapy (Brockmann et al., 2014).

Analytical Applications

The development of quality control methods for promising anticonvulsant substances, including spectroscopy and chromatography techniques, underscores the analytical applications of compounds similar to N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide. These methods facilitate the identification, impurity determination, and quantitative analysis of such compounds, critical for their standardization and potential medical application (Sych et al., 2018).

Antitumor Activity

Compounds structurally related to the queried chemical have shown potential in antitumor activity, particularly through the mechanism of DNA-DNA interstrand crosslinking. This activity suggests a promising avenue for the development of novel anticancer agents, leveraging the cytotoxic properties of such compounds to target cancer cells (Knox et al., 1991).

Propriétés

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O4S/c1-11(22)16-15(12-6-3-2-4-7-12)19-18(26-16)20-17(23)13-8-5-9-14(10-13)21(24)25/h2-10H,1H3,(H,19,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQTQQZRUVRQUNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-Methoxy-1,3-dihydroisoindol-2-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2963895.png)

![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2963900.png)

![N-[1-(2-Chlorophenyl)-1-pyrazol-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2963901.png)

![3-(Piperidylmethylene)benzo[b]pyran-2,4-dione](/img/structure/B2963907.png)